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Compound of Interest

Compound Name:
1-Benzyl-5-

(hydroxymethyl)piperidin-2-one

Cat. No.: B1374623 Get Quote

InChIKey: LRMCTXDLWPUNPF-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 1-Benzyl-5-
(hydroxymethyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry

and drug discovery. This document is intended for researchers, scientists, and drug

development professionals, offering in-depth information on its chemical identity, synthesis,

characterization, and potential applications.

Introduction: The Significance of the Piperidinone
Scaffold
The piperidinone scaffold, a six-membered heterocyclic ring containing a lactam functionality, is

a privileged structure in medicinal chemistry.[1] These structures are prevalent in a wide array

of natural products and synthetic molecules exhibiting diverse biological activities. The inherent

conformational rigidity of the piperidine ring, combined with the hydrogen bonding capabilities

of the lactam, allows for specific and high-affinity interactions with biological targets. The N-

benzyl group is a common feature in many pharmacologically active piperidine derivatives,

often contributing to target engagement through cation-π interactions and influencing the

overall physicochemical properties of the molecule.[2][3] The inclusion of a hydroxymethyl

substituent introduces a potential point for further derivatization and can enhance solubility and

target interactions.
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Chemical Identity and Physicochemical Properties
A clear definition of the molecule is fundamental for any scientific investigation. The key

identifiers and properties of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one are summarized

below.

Property Value Source

IUPAC Name
1-benzyl-5-

(hydroxymethyl)piperidin-2-one
-

InChIKey
LRMCTXDLWPUNPF-

UHFFFAOYSA-N
-

CAS Number 744212-68-8 [1][4]

Molecular Formula C₁₃H₁₇NO₂ [1]

Molecular Weight 219.28 g/mol [1]

Physical Form Colorless to Yellow Liquid -

SMILES
O=C1N(CC2=CC=CC=C2)CC(

CO)CC1
[1]

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 1-Benzyl-5-
(hydroxymethyl)piperidin-2-one is not extensively documented in publicly available literature,

its synthesis can be logically deduced from established methods for related N-benzylpiperidine

and piperidinone derivatives. A plausible synthetic approach would involve the N-alkylation of a

pre-existing 5-(hydroxymethyl)piperidin-2-one precursor with benzyl bromide.

Below is a generalized, self-validating protocol for the N-benzylation of a piperidinone, which

serves as a foundational methodology.

General N-Benzylation Protocol
This protocol outlines a standard procedure for the N-alkylation of a piperidine derivative, a

common and robust reaction in organic synthesis.[1]
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Diagram of the Experimental Workflow:
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Caption: General workflow for the synthesis and purification of N-benzylpiperidines.

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve the 5-(hydroxymethyl)piperidin-2-one precursor (1.0 eq.) and a suitable

base (e.g., potassium carbonate, 2.0 eq.) in an anhydrous polar aprotic solvent such as

acetonitrile or DMF.

Addition of Benzyl Halide: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise

at room temperature. The causality for the dropwise addition is to control any potential

exothermicity of the reaction.

Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C, depending on

the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

The disappearance of the starting material spot indicates the completion of the reaction. This

self-validating step ensures the reaction has proceeded as intended before moving to the

work-up.

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the

inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash

sequentially with water and brine. This step removes any remaining inorganic impurities and

water-soluble byproducts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-
Benzyl-5-(hydroxymethyl)piperidin-2-one. The purity of the final product should be

confirmed by analytical techniques such as NMR and mass spectrometry.

Spectroscopic Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1374623?utm_src=pdf-body
https://www.benchchem.com/product/b1374623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Definitive structural elucidation relies on a combination of spectroscopic techniques. While

specific spectra for 1-Benzyl-5-(hydroxymethyl)piperidin-2-one are not readily available in

peer-reviewed literature, the expected spectral data can be predicted based on its structure

and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of organic molecules.[5]

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

Aromatic (C₆H₅) 7.20 - 7.40 m 5H

Benzyl CH₂ ~4.60 s 2H

Hydroxymethyl CH₂ 3.50 - 3.70 m 2H

Piperidinone Ring

Protons
1.80 - 3.40 m 7H

Hydroxyl OH variable br s 1H

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

Carbon Expected Chemical Shift (δ, ppm)

Carbonyl (C=O) ~170

Aromatic (C₆H₅) 127 - 138

Benzyl CH₂ ~50

Hydroxymethyl CH₂ ~65

Piperidinone Ring Carbons 25 - 55

Logical Relationship of NMR Data to Structure:
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Molecular Structure

Expected NMR Signals
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pdf.benchchem.com [pdf.benchchem.com]

2. researchgate.net [researchgate.net]

3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

4. 744212-68-8|1-Benzyl-5-(hydroxymethyl)piperidin-2-one|BLD Pharm [bldpharm.com]

5. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Benzyl-5-
(hydroxymethyl)piperidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1374623#inchi-key-for-1-benzyl-5-hydroxymethyl-
piperidin-2-one]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1374623?utm_src=pdf-body-img
https://www.benchchem.com/product/b1374623?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/249/Application_Notes_and_Protocols_Design_and_Synthesis_of_1_Benzylpiperidine_and_1_Benzoylpiperidine_Derivatives.pdf
https://www.researchgate.net/publication/381737843_N-Benzyl_piperidine_Fragment_in_Drug_Discovery?_fam=1
https://pubmed.ncbi.nlm.nih.gov/38924676/
https://www.bldpharm.com/products/744212-68-8.html
https://pubmed.ncbi.nlm.nih.gov/17889592/
https://pubmed.ncbi.nlm.nih.gov/17889592/
https://www.benchchem.com/product/b1374623#inchi-key-for-1-benzyl-5-hydroxymethyl-piperidin-2-one
https://www.benchchem.com/product/b1374623#inchi-key-for-1-benzyl-5-hydroxymethyl-piperidin-2-one
https://www.benchchem.com/product/b1374623#inchi-key-for-1-benzyl-5-hydroxymethyl-piperidin-2-one
https://www.benchchem.com/product/b1374623#inchi-key-for-1-benzyl-5-hydroxymethyl-piperidin-2-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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